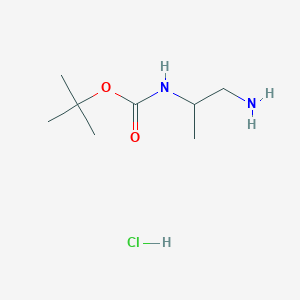

2-N-Boc-Propane-1,2-diamine hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXWWFZXWRQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662571 | |

| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-32-0 | |

| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Chiral Building Block in Modern Synthesis

An In-Depth Technical Guide to (R)-1-N-Boc-Propane-1,2-diamine Hydrochloride: Properties and Applications

(R)-1-N-Boc-propane-1,2-diamine hydrochloride is a strategically important chiral building block in the fields of medicinal chemistry, asymmetric synthesis, and materials science. As a mono-protected diamine, it offers a unique combination of a stereochemically defined center and orthogonally reactive amino groups. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective functionalization of the free primary amine, while the inherent chirality derived from the (R)-configuration provides a powerful tool for introducing stereospecificity into target molecules.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, core applications, and essential experimental protocols.

Physicochemical and Structural Properties

The hydrochloride salt form of (R)-1-N-Boc-propane-1,2-diamine enhances its stability and handling characteristics, making it a convenient reagent for laboratory use. Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl ((2R)-2-aminopropyl)carbamate hydrochloride | [3] |

| CAS Number | 333743-54-7 | [3] |

| Molecular Formula | C₈H₁₉ClN₂O₂ | [4] |

| Molecular Weight | 210.70 g/mol (hydrochloride salt) | |

| 174.24 g/mol (free base) | [3][5] | |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [6][7] |

Synthesis and Spectroscopic Characterization

The synthesis of (R)-1-N-Boc-propane-1,2-diamine hydrochloride is typically achieved through the selective mono-protection of the less sterically hindered primary amine of (R)-propane-1,2-diamine using di-tert-butyl dicarbonate (Boc₂O), followed by conversion to the hydrochloride salt. The causality behind this selective protection lies in the different steric environments of the two amino groups; the C1 amine is more accessible than the C2 amine, which is adjacent to a methyl group.

A general one-pot procedure involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation, followed by the addition of Boc₂O.[8]

Caption: Synthesis of (R)-1-N-Boc-propane-1,2-diamine hydrochloride.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm, 9H), the methyl group of the propane backbone (a doublet), and distinct multiplets for the methylene (-CH₂-) and methine (-CH-) protons. The protons attached to nitrogen will appear as broad signals.

-

¹³C NMR: Key signals would include those for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carbamate (~156 ppm), and the three distinct carbons of the propane backbone.[9][10][11]

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine and amide groups (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a strong C=O stretch for the Boc carbonyl group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₈H₁₈N₂O₂) at m/z 175.14 [M+H]⁺, along with characteristic fragmentation patterns such as the loss of the Boc group or isobutylene.

Core Applications in Research and Drug Development

The utility of this molecule stems from its dual functionality: a nucleophilic primary amine and a protected secondary amine on a chiral scaffold.

Chiral Ligand Synthesis for Asymmetric Catalysis

The free primary amine serves as a versatile handle for constructing more complex chiral ligands. These ligands are crucial in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, Michael additions, and Henry reactions.[12][13] The (R)-stereocenter of the diamine backbone induces enantioselectivity by creating a chiral environment around the metal center, preferentially favoring the formation of one enantiomer of the product. Derivatives such as chiral thioureas, which can act as bifunctional organocatalysts, can also be synthesized from this precursor.[14]

Synthesis of Bioactive Molecules and Pharmaceuticals

In drug discovery, introducing chiral centers is fundamental to optimizing pharmacological activity and reducing off-target effects. (R)-1-N-Boc-propane-1,2-diamine hydrochloride is an invaluable starting material for synthesizing complex chiral molecules, including enzyme inhibitors and receptor agonists.[2][15] The Boc-protected amine allows for sequential, controlled elaboration of the molecular structure. For instance, the free amine can be alkylated or acylated, followed by deprotection of the Boc group to reveal the second amine for further functionalization, enabling the construction of diverse compound libraries.[16]

Caption: Stepwise functionalization workflow using the title compound.

Experimental Protocols

Protocol 1: General Method for Selective Mono-Boc Protection of (R)-Propane-1,2-diamine

This protocol is adapted from established methods for the selective protection of diamines.[8] The key to selectivity is the in-situ generation of the mono-hydrochloride salt, which renders one amine less nucleophilic.

Materials:

-

(R)-Propane-1,2-diamine

-

Trimethylsilyl chloride (Me₃SiCl) or HCl in an organic solvent

-

Anhydrous Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-propane-1,2-diamine (1 eq) in anhydrous MeOH and cool the solution to 0 °C in an ice bath.

-

Slowly add Me₃SiCl (1 eq) dropwise to the stirred solution. This generates HCl in situ, protonating one of the amine groups.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of Boc₂O (1 eq) in MeOH to the mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.[17]

-

Once the reaction is complete, dilute the mixture with water.

-

Adjust the pH to >12 with a NaOH solution to neutralize the hydrochloride salt and any excess acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected free base. The hydrochloride salt can be formed by treating a solution of the free base with HCl in a suitable solvent like dioxane or ether.

Protocol 2: Acid-Catalyzed Deprotection of the Boc Group

The Boc group is prized for its stability in basic conditions and its clean removal under acidic conditions.[17][18] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this transformation.[18]

Materials:

-

(R)-1-N-Boc-propane-1,2-diamine derivative

-

4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)[17]

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) or suspend it directly in the acidic solution.

-

Add the 4M HCl in 1,4-dioxane solution (an excess, typically 5-10 equivalents).

-

Stir the mixture at room temperature. The reaction is often complete within 1 to 4 hours.[17]

-

Monitor the reaction's completion using TLC or LC-MS by observing the disappearance of the starting material.

-

Upon completion, the deprotected product often precipitates as the dihydrochloride salt.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the product under vacuum to yield the pure diamine salt.

Caption: Acid-catalyzed Boc deprotection mechanism.[17]

Safety and Handling

While a specific safety data sheet for the title compound is not widely available, data from analogous compounds like 1,2-diaminopropane and N-Boc-1,3-diaminopropane suggest appropriate precautions.[5][19] The parent diamine is flammable, corrosive, and can cause severe skin burns and eye damage.[19][20]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][19]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust or vapors.[5][19] Avoid contact with skin, eyes, and clothing.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5][19]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[19] If ingested, do NOT induce vomiting and seek immediate medical assistance.[19]

Conclusion

(R)-1-N-Boc-propane-1,2-diamine hydrochloride is a high-value chiral intermediate whose utility is rooted in its pre-defined stereochemistry and the differential reactivity of its two amine functionalities. It provides a reliable and efficient entry point for the synthesis of complex chiral ligands for asymmetric catalysis and for the development of novel stereochemically pure pharmaceutical agents. The straightforward protocols for its use and subsequent deprotection underscore its role as a cornerstone reagent for modern organic synthesis.

References

-

(R)-1-N-Boc-Propane-1,2-diamine hydrochloride | C8H18N2O2. BuyersGuideChem. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

R-1-N-BOC-PROPANE-1,2-DIAMINE-HCL. International Laboratory USA. [Link]

-

The Role of N-Boc-1,3-propanediamine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

S-2-N-BOC-propane-1,2-diamine-HCl Safety Data Sheets(SDS). lookchem. [Link]

-

1,2-Diaminopropane. Wikipedia. [Link]

-

Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. SpringerLink. [Link]

-

Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. [Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. PubMed. [Link]

-

Propylenediamine | C3H10N2 | CID 6567. PubChem - NIH. [Link]

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]

-

Showing Compound propane-1,3-diamine (FDB031131). FooDB. [Link]

Sources

- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. R-1-N-Boc-Propane-1,2-diamine hydrochloride | C8H18N2O2 - BuyersGuideChem [buyersguidechem.com]

- 4. N-Boc-1,3-diaminopropane hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. S-2-N-BOC-propane-1,2-diamine hydrochloride manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. 1,2-Diaminopropane(78-90-0) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. enamine.net [enamine.net]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis and Characterization of 2-N-Boc-Propane-1,2-diamine Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-N-Boc-propane-1,2-diamine hydrochloride. This valuable bifunctional building block is crucial in medicinal chemistry and the development of complex molecular architectures. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. The protocol emphasizes selective mono-protection of a symmetric diamine through in-situ substrate modification, a cornerstone technique in modern organic synthesis. Full characterization data and detailed workflows are provided to validate the identity and purity of the final compound, establishing a self-validating system of protocols for the discerning scientist.

Strategic Imperative: The Challenge of Selective Mono-Protection

Propane-1,2-diamine presents a classic synthetic challenge: its two primary amine groups possess nearly identical nucleophilicity and basicity. Uncontrolled reaction with an electrophile, such as di-tert-butyl dicarbonate ((Boc)₂O), typically results in a statistical mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct. Isolating the target compound from this mixture is often inefficient and requires tedious chromatographic purification.

The core of a robust synthesis lies in achieving high selectivity. Our strategy hinges on temporarily and reversibly deactivating one of the two amine functionalities. By introducing precisely one molar equivalent of a strong acid, we can selectively protonate one amino group to form a non-nucleophilic ammonium salt. The remaining free amine retains its nucleophilicity and is thus available for exclusive reaction with (Boc)₂O. This "one-pot" in-situ differentiation is an elegant and highly effective solution that circumvents the need for a large excess of the diamine starting material, making the process more atom-economical and cost-effective, especially when dealing with valuable substrates.

Synthetic Pathway and Mechanism

The synthesis is a two-stage, one-pot process followed by salt formation. First, the mono-hydrochloride salt of propane-1,2-diamine is generated in situ. Second, the free amine of this salt is acylated by (Boc)₂O. Finally, the resulting free base is converted to its hydrochloride salt for enhanced stability and handling.

Caption: Overall synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is chosen to maximize yield and purity while simplifying the isolation process.

**Part A: Synthesis of tert-butyl (1

An In-Depth Technical Guide to 2-N-Boc-Propane-1,2-diamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic use of protecting groups and chiral building blocks is paramount to the efficient and stereoselective synthesis of complex pharmaceutical agents. 2-N-Boc-Propane-1,2-diamine hydrochloride has emerged as a critical bifunctional linker, offering a unique combination of a readily derivatizable primary amine and a sterically hindered, protected secondary amine. This guide provides a comprehensive technical overview of this valuable synthetic intermediate, including its chemical identity, molecular structure, physicochemical properties, detailed synthesis protocols, and its nuanced applications in drug development. We will explore the causality behind its use in constructing specific therapeutic agents and provide detailed experimental and analytical methodologies to support its practical implementation in the laboratory.

Chemical Identity and Molecular Structure

2-N-Boc-Propane-1,2-diamine hydrochloride is a mono-protected chiral diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for selective functionalization of the primary amine. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

CAS Number: 1179361-32-0[1]

Molecular Formula: C₈H₁₉ClN₂O₂[1]

Molecular Weight: 210.70 g/mol [1]

Molecular Structure:

Caption: Molecular Structure of 2-N-Boc-Propane-1,2-diamine Hydrochloride

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2-N-Boc-Propane-1,2-diamine hydrochloride is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| PSA (Polar Surface Area) | 64.35 Ų[1] |

| LogP | 2.75[1] |

Safety and Handling:

2-N-Boc-Propane-1,2-diamine hydrochloride should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis and Manufacturing

The synthesis of 2-N-Boc-Propane-1,2-diamine hydrochloride involves the selective protection of the secondary amino group of 1,2-diaminopropane. The chirality of the starting material dictates the stereochemistry of the final product.

Synthetic Workflow:

Caption: General Synthetic Workflow for 2-N-Boc-Propane-1,2-diamine Hydrochloride

Detailed Experimental Protocol:

A general procedure for the mono-Boc protection of diamines involves the slow addition of di-tert-butyl dicarbonate to a solution of the diamine. The control of stoichiometry is crucial to maximize the yield of the mono-protected product over the di-protected byproduct.

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-diaminopropane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath and slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (typically 0.8-1.0 equivalents) in the same solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue contains a mixture of the starting material, the desired mono-Boc protected isomers, and the di-Boc protected byproduct.

-

Purification: The desired 2-N-Boc isomer is separated from the 1-N-Boc isomer and other components by column chromatography on silica gel.

-

Salt Formation: The purified 2-N-Boc-propane-1,2-diamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise until precipitation is complete.

-

Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Applications in Drug Development

The utility of 2-N-Boc-Propane-1,2-diamine hydrochloride in drug discovery stems from its ability to serve as a versatile chiral building block. The free primary amine provides a reactive handle for coupling with carboxylic acids, sulfonyl chlorides, and other electrophiles, while the Boc-protected secondary amine can be deprotected at a later stage for further functionalization.

Logical Relationship in Drug Synthesis:

Caption: Logical Flow of Utilizing 2-N-Boc-Propane-1,2-diamine HCl in Synthesis

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a substituted diamine scaffold to interact with the hinge region of the kinase domain. The synthesis of such inhibitors often utilizes building blocks like 2-N-Boc-Propane-1,2-diamine hydrochloride.

-

Rationale: The primary amine can be acylated with a heterocyclic carboxylic acid, a common pharmacophore in kinase inhibitors. The chirality at the 2-position can be crucial for achieving selective binding to the target kinase. The secondary amine, after deprotection, can be further modified to introduce substituents that occupy a specific pocket in the ATP-binding site, thereby enhancing potency and selectivity.

Analytical Characterization

The identity and purity of 2-N-Boc-Propane-1,2-diamine hydrochloride are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the propane backbone, the methyl group, and the tert-butyl group of the Boc protecting group. The integration of these signals can confirm the structure. A representative ¹H NMR spectrum for a similar compound, S-2-N-BOC-propane-1,2-diamine-HCl, is available from suppliers like ChemicalBook, which can serve as a reference for spectral interpretation.[2]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the protected secondary amine, the C=O stretching of the carbamate group, and C-H stretching of the alkyl groups.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak for the free base (C₈H₁₈N₂O₂) would be observed, confirming the elemental composition.

Conclusion

2-N-Boc-Propane-1,2-diamine hydrochloride is a valuable and versatile building block for the synthesis of chiral molecules, particularly in the field of drug discovery. Its unique structural features allow for a high degree of control in complex synthetic sequences. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics. This guide has provided a foundational overview to aid researchers and scientists in leveraging this important chemical entity in their synthetic endeavors.

References

-

Chemsrc. 2-N-BOC-PROPANE-1,2-DIAMINE HYDROCHLORIDE. Available from: [Link]

Sources

Introduction: The Significance of a Simple Chiral Scaffold

An In-depth Technical Guide to Chiral 1,2-Diaminopropane Derivatives: Synthesis, Catalysis, and Pharmaceutical Applications

In the landscape of modern chemistry, the pursuit of stereochemical control is paramount. The ability to selectively synthesize one enantiomer of a chiral molecule is critical in drug development, where biological activity is often exclusive to a single stereoisomer, and in the creation of fine chemicals.[1][2][3] Within the chemist's toolkit, certain molecular frameworks have earned the title of "privileged structures" due to their remarkable versatility and success across a wide range of applications. Chiral 1,2-diaminopropane is a quintessential example of such a scaffold.

This simple, C3H10N2 molecule, existing as (R)- and (S)-enantiomers, is one of the most fundamental chiral diamines.[4] Its significance lies not in its own complexity, but in its role as a foundational building block for a vast array of more elaborate chiral ligands and pharmaceutical intermediates.[1][5] The two nitrogen atoms, positioned on adjacent carbons, provide an ideal bidentate chelation motif. When incorporated into a ligand, this diamine backbone can coordinate with a metal center, creating a stable and well-defined three-dimensional chiral environment. This environment is the key to influencing the stereochemical outcome of a chemical reaction, guiding reactants to form a desired enantiomer with high selectivity.[6][7]

Industrially, 1,2-diaminopropane is typically produced as a racemic mixture—an equal blend of its (R) and (S) forms.[4][8] Therefore, for its use in stereoselective applications, the first and most crucial step is the separation, or resolution, of these enantiomers. This guide provides an in-depth exploration of chiral 1,2-diaminopropane, from its fundamental resolution to the synthesis and application of its most important derivatives in the fields of asymmetric catalysis and drug discovery.

Part 1: Accessing Enantiopurity - The Resolution of Racemic 1,2-Diaminopropane

The foundational step for leveraging chiral 1,2-diaminopropane is obtaining it in an enantiomerically pure form. The most prevalent and industrially viable method is the chemical resolution of the racemate through the formation of diastereomeric salts.[9][10][11]

The Principle of Diastereomeric Salt Formation

This classic technique hinges on a simple principle: while enantiomers have identical physical properties (e.g., solubility), diastereomers do not.[11] By reacting the racemic mixture of 1,2-diaminopropane (a base) with a single enantiomer of a chiral acid (a resolving agent), two diastereomeric salts are formed.

-

(R)-1,2-diaminopropane + (L)-(+)-Tartaric Acid → (R,L)-Diastereomeric Salt

-

(S)-1,2-diaminopropane + (L)-(+)-Tartaric Acid → (S,L)-Diastereomeric Salt

These two salts, having different physical properties, can be separated by fractional crystallization, a process that exploits their differing solubilities in a given solvent.[8] Once the less soluble diastereomeric salt has been isolated through crystallization, the chiral resolving agent can be removed by treatment with a base, liberating the desired pure enantiomer of the diamine.[10]

Experimental Protocol: Resolution of Racemic 1,2-Diaminopropane

This protocol provides a representative procedure for resolving racemic 1,2-diaminopropane using L-(+)-tartaric acid.[8]

Materials:

-

Racemic 1,2-diaminopropane

-

(+)-Tartaric acid (L-tartaric acid)

-

Methanol

-

50% (w/w) Sodium hydroxide solution

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve (+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add an equimolar amount of racemic 1,2-diaminopropane to the tartaric acid solution with stirring.

-

Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomer:

-

Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold methanol to remove the more soluble diastereomer.

-

The collected salt can be recrystallized from methanol to improve diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in a minimal amount of deionized water.

-

Cool the solution in an ice bath and slowly add a 50% aqueous NaOH solution with stirring until the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free diamine.

-

-

Extraction and Isolation:

-

Extract the aqueous solution multiple times with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 1,2-diaminopropane.

-

-

Analysis:

-

The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8]

-

Part 2: Applications in Asymmetric Catalysis - Crafting Chiral Environments

The true value of enantiopure 1,2-diaminopropane is realized when it is derivatized into chiral ligands. These ligands coordinate to transition metals, forming catalysts that can execute a vast array of chemical transformations with high levels of enantioselectivity.[12]

N-Sulfonated Diamine Ligands for Asymmetric Hydrogenation

One of the most powerful applications of 1,2-diaminopropane derivatives is in asymmetric hydrogenation and transfer hydrogenation reactions.[6][13] N-sulfonated ligands, such as N,N'-ditosylated 1,2-diaminopropane, are particularly effective.[5]

Causality of Design: The sulfonamide N-H group is a key feature. In the presence of a base, this proton can be removed, creating a metal-ligand bifunctional catalyst. The metal center activates the hydrogen source, while the basic nitrogen on the ligand interacts with the substrate (e.g., a ketone), helping to orient it within the catalyst's chiral pocket for a highly stereoselective hydrogen transfer.

A Premier Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones ATH is a cornerstone reaction for producing chiral alcohols, which are vital intermediates in the pharmaceutical and fine chemical industries.[13] Ruthenium(II) complexes bearing N-sulfonated 1,2-diamine ligands are exceptionally effective catalysts for this transformation, using simple hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[13]

Experimental Protocol: ATH of Acetophenone

This protocol describes a typical procedure for the ATH of acetophenone using an in-situ generated Ruthenium catalyst with a tosylated 1,2-diaminopropane ligand.[13]

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(R)-N-(p-toluenesulfonyl)-1,2-propanediamine (Chiral Ligand)

-

Anhydrous isopropanol (Hydrogen donor and solvent)

-

Potassium hydroxide (KOH) (Base)

-

Acetophenone (Substrate)

-

Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).

-

Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 30 minutes. The solution will typically turn a deep red/brown color, indicating the formation of the active catalyst complex.

-

-

Asymmetric Transfer Hydrogenation:

-

To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).

-

Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) to act as a base activator.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 1-4 hours.

-

-

Work-up and Analysis:

-

Once complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and remove the solvent under reduced pressure.

-

Determine the conversion (by GC or ¹H NMR) and the enantiomeric excess of the resulting 1-phenylethanol (by chiral HPLC or chiral GC).

-

Chiral Schiff Base (Salen-type) Ligands

Schiff base ligands, particularly "salen-type" ligands, are readily synthesized and form stable, catalytically active complexes with a wide variety of metals.[14] When derived from a chiral backbone like 1,2-diaminopropane, these ligands become powerful tools for asymmetric synthesis. The resulting ligand is often abbreviated as "salpn".[15]

Synthesis: The synthesis is a straightforward condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of 1,2-diaminopropane.[12][14][15] The structural tunability of the salicylaldehyde component allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance.

Application: Asymmetric Epoxidation Manganese(III)-salpn complexes are renowned catalysts for the asymmetric epoxidation of unfunctionalized alkenes, a key transformation for producing chiral epoxides, which are versatile synthetic intermediates.[14]

Experimental Protocol: Synthesis of a Salpn Ligand and its use in Catalysis

This protocol details the synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine and its subsequent use in epoxidation.[14]

Part A: Ligand Synthesis

-

Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Slowly add a solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL) to the stirred aldehyde solution.

-

Heat the mixture to reflux for 4 hours.

-

Cool the mixture to room temperature. A yellow precipitate of the salpn ligand will form.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Asymmetric Epoxidation

-

Catalyst Formation: To a solution of the synthesized salpn ligand (0.12 mmol) in CH₂Cl₂ (5 mL), add Mn(OAc)₂·4H₂O (0.2 mmol). Stir the mixture in the presence of air for 1 hour to facilitate oxidation to the active Mn(III) complex.

-

Epoxidation: Add the alkene substrate (1.0 mmol) to the catalyst solution, followed by an oxidant, such as aqueous hydrogen peroxide (H₂O₂) or m-CPBA.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, perform an appropriate aqueous work-up to quench the oxidant and isolate the chiral epoxide product, which can then be purified by column chromatography.

Comparative Performance Data

The choice of chiral diamine backbone can significantly impact catalyst performance. The table below compares catalysts derived from (R)-1,2-diaminopropane with other common diamines in the benchmark asymmetric hydrogenation of acetophenone.

| Chiral Diamine | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |

| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |

| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 97 | (R) |

| (Data synthesized from reference[6]) |

This data illustrates that while all are highly effective, subtle changes in the diamine structure (e.g., the rigidity of a cyclohexane ring or the steric bulk of phenyl groups) can fine-tune the enantioselectivity of the resulting catalyst.[6] This underscores the importance of screening different ligand backbones for a specific transformation.

Part 3: Role in Drug Development

The principles of stereochemistry are not merely academic; they have profound real-world consequences in pharmacology. Many drugs are chiral, and their therapeutic effects are often mediated by a single enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even responsible for adverse side effects.[2][3] Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a primary goal in drug development.[1]

Chiral 1,2-diaminopropane enantiomers serve as crucial intermediates in the synthesis of important APIs.[8]

Case Study: Levofloxacin A prominent example is the use of (S)-1,2-diaminopropane in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[8] The stereochemistry of the final drug molecule, which is critical for its antibacterial activity, is directly traced back to the chirality of the starting diamine building block.[8] The chiral center from the diamine is incorporated into the core structure of the final API, ensuring the correct three-dimensional arrangement required for effective binding to its bacterial target, DNA gyrase.

Conclusion

Chiral 1,2-diaminopropane derivatives exemplify the power of a "privileged" molecular scaffold. Starting from a simple, readily available chiral diamine, chemists can construct a diverse array of sophisticated ligands and building blocks. These derivatives have proven indispensable in asymmetric catalysis, enabling the synthesis of chiral alcohols and epoxides with high stereocontrol through reactions like asymmetric hydrogenation and epoxidation. Furthermore, their role as key intermediates in the synthesis of life-saving drugs like Levofloxacin highlights their direct impact on human health. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, resolution, and derivatization of 1,2-diaminopropane is essential for the continued innovation of stereoselective synthetic methodologies and the creation of next-generation pharmaceuticals.

References

- (R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. Benchchem.

- Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)

- Performance Evaluation of (R)

- Application Notes: (R)

- Synthesis and Catalytic Application of Chiral Schiff Base Ligands

- Syntheses and Structural Investigation of Two Novel Lanthanum Complexes with Salen Ligands Derived from 1,2-Diaminopropane and Ethylenediamine with 3-Methoxysalicylaldehyde. Chemical Methodologies.

- Salpn ligand. Wikipedia.

- 1,2-Diaminopropane in Asymmetric Hydrogenation Reactions: Applic

- Syntheses and Structural Investigation of Two Novel Lanthanum Complexes with Salen Ligands Derived from 1,2-Diaminopropane. Chemical Methodologies.

- An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane. Benchchem.

- Application Notes and Protocols: 1,2-Diaminopropane as a Bidentate Ligand in Coordin

- The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Chiral resolution. Wikipedia.

- Design of chiral ligands for asymmetric catalysis:

- 1,2-Diaminopropane. Wikipedia.

- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pharmtech.com [pharmtech.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Salpn ligand - Wikipedia [en.wikipedia.org]

The Strategic Role of Mono-Boc-Protected Diamines: Versatile Building Blocks for Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diamines are fundamental structural motifs in a vast array of biologically active molecules, polymers, and advanced materials.[1][2] Their bifunctional nature, however, presents a significant challenge in synthetic chemistry: achieving selective functionalization at one amino group while the other remains available for subsequent transformations. This guide provides a comprehensive overview of the strategic use of the tert-butoxycarbonyl (Boc) protecting group to create mono-protected diamine building blocks. We will explore the underlying chemical principles, provide field-proven protocols for their synthesis, and demonstrate their application in constructing complex molecular architectures, thereby offering researchers a powerful tool for innovation in drug discovery and materials science.

The Diamine Dichotomy: Why Protection is Essential

Diamines are organic compounds featuring two amine functional groups.[1] This duality makes them invaluable connectors and scaffolds. In pharmaceutical development, they are integral to compounds ranging from enzyme inhibitors to receptor antagonists.[3][4] In materials science, they serve as monomers for high-performance polymers like polyamides and polyureas.[1][3]

The synthetic challenge arises from the similar reactivity of the two amino groups in symmetrical diamines. A direct reaction with an electrophile typically results in a statistical mixture of unreacted starting material, the desired mono-functionalized product, and the undesired di-functionalized byproduct. Separating this mixture is often inefficient and chromatographically demanding, hindering scalability and reducing overall yield.

This is where the concept of protecting groups becomes paramount. An ideal protecting group temporarily masks one reactive site, allowing for selective chemistry at another. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in non-peptide chemistry due to its ease of introduction, stability under a wide range of conditions (including basic and nucleophilic reagents), and facile removal under specific acidic conditions.[5][6]

The Chemistry of the Boc Group: Protection and Deprotection

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process is generally performed in the presence of a mild base to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct.[7]

Caption: Mechanism of Boc protection of a primary amine.

Mechanism of Boc Deprotection

The cornerstone of the Boc group's utility is its lability under acidic conditions.[5] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbamate oxygen.[6][7] This initiates the collapse of the carbamate, leading to the formation of a highly stable tert-butyl cation, carbon dioxide, and the regenerated free amine.[5] The irreversible loss of CO₂ drives the reaction to completion.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Orthogonal Stability

The stability of the Boc group to a variety of reaction conditions makes it an excellent component of an orthogonal protection strategy. This allows for the selective removal of one protecting group in the presence of others, a critical requirement for multi-step synthesis.[5][]

| Protecting Group | Cleavage Condition | Stable To |

| Boc | Strong Acid (TFA, HCl) | Base, Hydrogenolysis, Nucleophiles |

| Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Mild Acid, Mild Base |

| Dde/ivDde | Hydrazine (2% in DMF) | Acid, Base (Piperidine) |

| Table 1: Comparison of common amine protecting groups and their cleavage conditions, highlighting the orthogonal nature of the Boc group.[5][9] |

The Core Technique: Selective Mono-Boc Protection

Achieving high yields of mono-protected diamines is the most critical step in creating these building blocks. While various methods exist, the most robust and widely adopted strategy for both symmetrical and unsymmetrical diamines involves the in-situ generation of the mono-hydrochloride salt.[10][11]

Causality of the Method: The underlying principle is the selective deactivation of one amine group. By adding one molar equivalent of a strong acid (typically HCl), one of the amino groups is protonated to form an ammonium salt (-NH₃⁺). This group is no longer nucleophilic and will not react with the electrophilic Boc-anhydride. The remaining free amino group (-NH₂) reacts selectively, affording the mono-Boc-protected product in high yield and purity, often avoiding the need for chromatography.[10]

Detailed Experimental Protocol: Mono-Boc Protection of 1,6-Hexanediamine

This protocol is adapted from the highly effective method developed by Lee et al. and demonstrates a scalable and efficient synthesis.[10]

Materials:

-

1,6-Hexanediamine

-

Methanol (anhydrous)

-

Hydrochloric Acid (can be generated in situ from Me₃SiCl or SOCl₂ for precise control)[11]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Monoprotonation: To a solution of 1,6-hexanediamine (1.0 eq) in anhydrous methanol at 0 °C, add one equivalent of HCl (e.g., from a standardized solution or by dropwise addition of 1.0 eq of trimethylsilyl chloride (Me₃SiCl)). Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.

-

Boc Addition: To this solution, add a solution of Boc₂O (1.0 eq) in methanol dropwise over 30 minutes at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.

-

Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Workup - Extraction: Resuspend the residue in water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted Boc₂O and di-Boc byproduct.

-

Workup - Basification & Isolation: Adjust the aqueous layer to a pH > 12 with a 2N NaOH solution to deprotonate the ammonium salt of the product. Extract the aqueous layer three times with DCM or EtOAc.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure mono-Boc-protected 1,6-hexanediamine, typically as a white solid or colorless oil.

| Diamine | Yield of Mono-Boc Product | Reference |

| Ethylenediamine | 87% | [10] |

| 1,3-Diaminopropane | 75% | [10] |

| 1,4-Diaminobutane (Putrescine) | 65% | [10] |

| trans-1,2-Diaminocyclohexane | 66% | [11] |

| Piperazine | ~45% (optimized flow) | |

| Table 2: Representative yields for the selective mono-Boc protection of various diamines using the monoprotonation strategy. |

Synthetic Applications of Mono-Boc-Diamine Building Blocks

Once prepared, these building blocks open a gateway to a multitude of synthetic transformations. The free amine serves as a handle for introducing molecular diversity, while the Boc-protected amine is poised for deprotection and subsequent functionalization.

Caption: General workflow for synthesizing unsymmetrical diamine derivatives.

Synthesis of Unsymmetrical Ureas

Mono-Boc-protected amines are excellent precursors for unsymmetrical ureas, which are prevalent in medicinal chemistry. A highly efficient one-pot method involves the in-situ generation of an isocyanate from the Boc-protected amine, which is then trapped by a second, different amine.[12][13]

Protocol: One-Pot Urea Synthesis from N-Boc-1,4-diaminobutane This protocol is based on the work of Kokotos and co-workers.[12][14]

-

Activation: Dissolve N-Boc-1,4-diaminobutane (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous DCM at -20 °C.

-

Isocyanate Formation: Add trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 eq) dropwise. The reaction mixture is stirred for 20 minutes, during which the Boc-amine is converted to a highly electrophilic isocyanate intermediate.

-

Amine Addition: Add the desired primary or secondary amine (e.g., aniline, 1.5 eq) and triethylamine (2.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Workup: Quench the reaction with saturated NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the unsymmetrical urea, with the Boc group still intact for further modification if desired.

Reductive Amination

The free primary amine of a mono-Boc-diamine can undergo reductive amination with an aldehyde or ketone to form a secondary amine.[15][16] This C-N bond-forming reaction is a cornerstone of pharmaceutical synthesis.[17][18] The reaction proceeds via an intermediate imine, which is reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[18] This allows for the controlled introduction of a wide variety of substituents.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, mono-Boc-protected diamines are used to introduce linkers or non-standard amino acids onto a solid support.[19] For example, a mono-Boc-protected diamine can be attached to a resin via its free amino group. After deprotection of the Boc group, peptide chain elongation can commence from the newly liberated amine, creating peptides with C-terminal modifications. This is particularly useful in creating peptide-drug conjugates or modifying peptide properties.

Conclusion

Mono-Boc-protected diamines are not merely protected molecules; they are strategic synthetic intermediates that resolve the fundamental challenge of selective bifunctional reactivity. The robust and scalable protocols for their preparation, centered on the principle of selective deactivation via monoprotonation, have made them readily accessible. Their stability and orthogonal deprotection characteristics allow for their seamless integration into complex synthetic routes, enabling the efficient construction of unsymmetrical ureas, polyamines, peptidomimetics, and novel material monomers. For the modern chemist in drug discovery or materials science, mastering the use of these building blocks is an essential skill for accelerating innovation and accessing novel chemical space.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Servín-Sánchez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-28. Retrieved from [Link]

-

Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Qian, Z. G., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01584-20. Retrieved from [Link]

-

Spyropoulos, C. G., & Kokotos, G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483. Retrieved from [Link]

-

Reddy, G. V., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re₂O₇ catalyst. Chemical Communications, 50(74), 10890-10892. Retrieved from [Link]

-

Wikipedia. (n.d.). Diamine. Retrieved from [Link]

-

ResearchGate. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

-

PubMed. (2014). One-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11365-11413. Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Retrieved from [Link]

-

MDPI. (n.d.). Modified Flavonoids with Diamines and Polyamines Provide Enhanced Fluorescence and Antimicrobial Activity. Molecules. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]

Sources

- 1. Diamine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Mechanism of Boc Protection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is attributed to the simplicity of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[2] This guide provides a comprehensive examination of the Boc protection mechanism for primary amines, delving into the reaction pathways, the influence of reagents and catalysts, quantitative data, and detailed experimental protocols.

Core Principles of Boc Protection: A Strategic Overview

The strategic protection of primary amines is fundamental in multi-step organic synthesis to prevent undesired side reactions. The Boc group, by converting the nucleophilic and basic primary amine into a neutral carbamate, effectively masks its reactivity.[2][3] This protection allows for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[2]

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][4] The resulting N-tert-butoxycarbonyl derivative is stable to most nucleophiles and bases, a critical feature for orthogonal protection strategies in complex syntheses like solid-phase peptide synthesis (SPPS).[2][4][5] For instance, the Boc group remains intact under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used for removing the benzyloxycarbonyl (Cbz) group.[1][2]

The Reaction Mechanism: A Tale of Two Pathways

The protection of a primary amine with Boc anhydride proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][2][3][6] The subsequent steps depend on the presence or absence of a base.

Base-Catalyzed Mechanism

In the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), the reaction is generally accelerated.[1] The base serves to deprotonate the positively charged nitrogen in the tetrahedral intermediate, facilitating the collapse of the intermediate.[1][7] This collapse results in the elimination of a tert-butyl carbonate leaving group.[1][7] This leaving group is unstable and decomposes into the gaseous byproduct carbon dioxide (CO₂) and a tert-butoxide anion.[1][7] The tert-butoxide is a stronger base than common amine bases like TEA and will ultimately be protonated to form tert-butanol.[7]

Diagram: Base-Catalyzed Boc Protection Mechanism

Caption: Mechanism of Base-Catalyzed Boc Protection.

Mechanism in the Absence of a Base

The Boc protection can also proceed without the addition of an external base.[7][8] In this scenario, the initially formed tetrahedral intermediate collapses, eliminating the tert-butyl carbonate leaving group. This leaving group is sufficiently basic to deprotonate the protonated carbamate product.[8] Subsequently, the resulting tert-butyl bicarbonate decomposes into tert-butanol and carbon dioxide.[8] Alternatively, a second molecule of the starting amine can act as the base.[1] While the reaction proceeds without a base, it is often slower.

Diagram: Boc Protection Mechanism (No Base)

Caption: Boc Protection Mechanism without an External Base.

Causality Behind Experimental Choices: A Deeper Dive

The choice of reaction conditions significantly impacts the efficiency and selectivity of Boc protection.

| Parameter | Choice | Rationale and Field-Proven Insights |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | The most common and efficient reagent for Boc protection due to its high reactivity and the formation of gaseous byproducts that drive the reaction to completion.[1] |

| Base | TEA, DIPEA, NaHCO₃, NaOH, DMAP (catalytic) | TEA and DIPEA are common organic bases that are soluble in organic solvents and effectively neutralize the generated acid.[7] NaHCO₃ and NaOH are often used in aqueous or biphasic systems.[5][9] DMAP is a highly effective catalyst, especially for less nucleophilic amines, but can promote side reactions like the formation of ureas and isocyanates.[9][10] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane, Water | The choice of solvent is primarily dictated by the solubility of the amine substrate. Anhydrous conditions are generally preferred to prevent hydrolysis of the Boc anhydride.[5] However, catalyst-free N-Boc protection in water has been reported as an environmentally friendly alternative.[11] |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting at 0 °C helps to control the reaction rate and minimize potential side reactions, especially with highly reactive amines. The reaction is then often allowed to warm to room temperature to ensure completion.[1] |

Experimental Protocols: A Self-Validating System

Standard Protocol for Boc Protection of a Primary Amine

This protocol provides a general procedure for the Boc protection of a primary amine using (Boc)₂O and triethylamine.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.[1]

Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

The removal of the Boc group is typically achieved under acidic conditions.[2]

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.[12]

-

Cool the solution to 0 °C using an ice bath.[12]

-

Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[12]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[12]

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[12]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[12]

-

The resulting product is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

The Mechanism of Deprotection: An Acid-Catalyzed Cascade

The acid-catalyzed deprotection of a Boc group proceeds through a multi-step mechanism.

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid (e.g., TFA).[3][13]

-

Formation of a Carbamic Acid: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[3][6][13]

-

Decarboxylation: The carbamic acid is also unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[3][6][13]

-

Protonation of the Amine: Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium salt.[13]

The generated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. To prevent this, scavengers such as anisole or thioanisole are sometimes added.[14]

Diagram: Acid-Catalyzed Boc Deprotection Mechanism

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Side Reactions and Troubleshooting

While Boc protection is generally a robust reaction, certain side reactions can occur:

-

Double Boc Protection: Primary amines can sometimes undergo double Boc protection, especially if an excess of (Boc)₂O and a strong base are used.

-

Urea and Isocyanate Formation: The use of DMAP as a catalyst can sometimes lead to the formation of isocyanate intermediates, which can then react with the starting amine to form ureas.[10]

-

Alkylation by tert-Butyl Cation: During deprotection, the tert-butyl cation can alkylate sensitive functional groups. The use of scavengers can mitigate this.[14]

Conclusion

The Boc protection of primary amines is an indispensable tool in modern organic synthesis. A thorough understanding of the underlying mechanisms for both protection and deprotection allows for the rational selection of reaction conditions to maximize yield and purity. The choice of base, solvent, and temperature all play crucial roles in the success of the reaction. By following well-established protocols and being aware of potential side reactions, researchers can effectively utilize the Boc protecting group in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

-

Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]

-

Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Boc Protecting Group for Amines . Chemistry Steps. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

-

Di-tert-butyl dicarbonate . Wikipedia. [Link]

-

Adding Boc Group Mechanism | Organic Chemistry . YouTube. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Institutes of Health. [Link]

-

Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration . PubMed. [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . American Chemical Society. [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF . ResearchGate. [Link]

-

Boc Deprotection Mechanism | Organic Chemistry . YouTube. [Link]

-

Amine Boc protection-Mechanism and Reaction Setup . YouTube. [Link]

-

SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]

-

BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]

-

BOC Protection and Deprotection . J&K Scientific LLC. [Link]

-

Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides . MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Application of Boc-anhydride [en.highfine.com]

- 10. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereochemistry of Chiral Diamines

Introduction: The Significance of Chirality in Diamine Scaffolds

Chiral vicinal diamines are a class of organic compounds that have garnered immense interest within the scientific community, particularly in the realms of synthetic chemistry and drug development. Their importance is rooted in their stereochemical properties, which play a pivotal role in the synthesis of chiral catalysts and pharmaceuticals. The precise three-dimensional arrangement of atoms in these molecules can lead to vastly different biological activities and catalytic efficiencies. This guide provides a comprehensive overview of the stereochemistry of chiral diamines, delving into their synthesis, characterization, and profound impact on asymmetric synthesis and medicinal chemistry. We will explore the fundamental principles that govern their stereochemical outcomes and provide practical insights for researchers and professionals in the field.

I. Foundational Principles of Stereochemistry in Diamines

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is central to understanding the properties and applications of chiral diamines.

A. Chirality and Enantiomers

A molecule is chiral if it is non-superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

B. Diastereomers

Stereoisomers that are not mirror images of each other are called diastereomers. Diastereomers have different physical properties, a crucial aspect that is exploited in the resolution of racemic mixtures.[1] For diamines with multiple stereocenters, several diastereomers can exist.

C. C₂-Symmetry in Chiral Diamines

Many highly effective chiral diamine ligands possess a C₂ axis of symmetry. This structural feature reduces the number of possible transition states in a chemical reaction, often leading to higher enantioselectivity.[2] Well-known examples include derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane.[3]

Caption: Relationship between stereoisomers of a chiral diamine.

II. Synthesis of Enantiopure Diamines

The preparation of enantiomerically pure diamines is a cornerstone of asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and the resolution of racemic mixtures.

A. Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis aims to create a specific enantiomer directly. This often involves the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

Catalytic Asymmetric Synthesis

Catalytic methods are highly sought after due to their efficiency. Various strategies have been developed, including:

-

C-N Bond-Forming Reactions: These include the ring-opening of aziridines and the hydroamination of allylic amines.[4]

-

C-C Bond-Forming Reactions: The aza-Mannich and aza-Henry reactions are prominent examples.[4]

-

Hydrogenation of C=N Bonds: This is a common method for producing chiral amines from imines.[4]

A notable example is the copper-catalyzed reductive coupling of imines and allenamides, which provides access to chiral 1,2-diamino synthons as single stereoisomers in high yields.[5]

B. Resolution of Racemic Mixtures: Separating Enantiomers

When a synthetic route produces a racemic mixture, resolution is necessary to separate the enantiomers.

Classical Chemical Resolution

This widely used method involves converting the enantiomers of a racemic mixture into a pair of diastereomers by reacting them with a chiral resolving agent.[6] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[1]

Protocol: Resolution of trans-Cyclohexane-1,2-diamine

This protocol describes the resolution of racemic trans-cyclohexane-1,2-diamine using L-(+)-tartaric acid, relying on the differential solubility of the resulting diastereomeric tartrate salts.[7]

Materials:

-

Racemic trans-cyclohexane-1,2-diamine

-

L-(+)-tartaric acid

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Preparation of Tartaric Acid Solution: In an Erlenmeyer flask, dissolve L-(+)-tartaric acid in boiling deionized water.[7]

-

Addition of Diamine: While the tartaric acid solution is still hot (90-95 °C), slowly add the racemic trans-cyclohexane-1,2-diamine dropwise over approximately 20 minutes. Caution: The reaction is exothermic.[7]

-

Crystallization: As the diamine is added, a precipitate will begin to form. Add hot water incrementally to redissolve the precipitate until all the diamine has been added.[7]

-

Isolation of Diastereomeric Salt: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt.[7]

-

Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Liberation of the Free Diamine: The resolved diamine can be recovered from the tartrate salt by treatment with a base.

III. Stereochemical Characterization of Chiral Diamines

Determining the enantiomeric purity and absolute configuration of chiral diamines is crucial for their application.

A. Spectroscopic Methods for Structural Elucidation

Various spectroscopic techniques are employed to determine the structure and relative stereochemistry of diamines.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, aiding in the assignment of relative configurations.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.[8]

B. Determination of Enantiomeric Excess (ee)